molecular formula C9H8Cl2F2O2 B14044947 1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene

1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene

Cat. No.: B14044947
M. Wt: 257.06 g/mol
InChI Key: OZCMROVBSFSVQW-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine atoms at positions 1 and 2, a difluoromethoxy group at position 3, and an ethoxy group at position 3. Its molecular formula is C₉H₇Cl₂F₂O₂, and it is structurally related to agrochemical intermediates and pharmaceutical precursors.

Properties

Molecular Formula

C9H8Cl2F2O2

Molecular Weight

257.06 g/mol

IUPAC Name

1,2-dichloro-3-(difluoromethoxy)-5-ethoxybenzene

InChI

InChI=1S/C9H8Cl2F2O2/c1-2-14-5-3-6(10)8(11)7(4-5)15-9(12)13/h3-4,9H,2H2,1H3

InChI Key

OZCMROVBSFSVQW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)Cl)Cl)OC(F)F

Origin of Product

United States

Preparation Methods

Preparation of 1,2-Dichloro-5-ethoxybenzene Intermediate

A crucial intermediate is 1,2-dichloro-5-ethoxybenzene, which can be synthesized by ethoxylation of a dichlorophenol followed by chlorination or vice versa.

  • Example Method: Under nitrogen atmosphere, 2,5-dichlorophenol is reacted with diethyl sulfate in the presence of sodium carbonate in N,N-dimethylformamide solvent at 60 °C for 3 hours. After extraction and purification, 1,4-dichloro-2-ethoxybenzene is obtained with a yield of approximately 91.8% and purity of 99.3%.

This method highlights the use of alkylation of phenol derivatives under basic conditions to introduce the ethoxy group efficiently.

Introduction of Difluoromethoxy Group

The difluoromethoxy group (-OCHF2) is introduced typically via nucleophilic substitution of phenolic hydroxyl groups or halogenated aromatic rings by difluorochloromethane under phase-transfer catalysis.

  • Water-Phase Synthesis: Nitrophenol derivatives are reacted with difluorochloromethane in an alkaline aqueous medium (e.g., sodium hydroxide solution) at temperatures ranging from 40 °C to 100 °C. A phase-transfer catalyst such as tetrabutylammonium bromide facilitates the reaction. Reaction times vary from 1 hour to 40 hours depending on temperature and reagent ratios. This method achieves difluoromethoxy nitrobenzene products with purity >98% and yields up to 96.3%.

  • Industrial Scale Considerations: Continuous feeding of difluorochloromethane and controlled temperature allow for optimization of yield and purity. The molar ratio of nitrophenol to difluorochloromethane typically ranges from 1:1 to 1:10 depending on desired conversion.

Final Assembly of 1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene

Starting from the 1,2-dichloro-5-ethoxybenzene intermediate, the difluoromethoxy group is introduced at the 3-position by:

  • Difluoromethylation Reaction: The aromatic substrate is reacted with difluorochloromethane in the presence of a base such as potassium carbonate. This reaction may be conducted in organic solvents or aqueous media with phase-transfer catalysts to enhance nucleophilicity and reaction rate.

  • Purification: The product is purified by distillation or recrystallization to achieve high purity suitable for further applications.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Purity (%) Notes
Ethoxylation of dichlorophenol 2,5-Dichlorophenol, diethyl sulfate, Na2CO3, DMF 60 3 hours 91.8 99.3 Nitrogen atmosphere, alkylation to ethoxy group
Difluoromethoxy introduction (water phase) Nitrophenol, difluorochloromethane, NaOH, TBAB 40 - 100 1 - 40 hours 14.8 - 96.3 >98 Phase-transfer catalyst, aqueous alkaline medium
Difluoromethylation of aromatic intermediate Difluorochloromethane, K2CO3, organic solvent or aqueous 40 - 100 Variable N/A High Base-promoted nucleophilic substitution

Analysis and Remarks

  • The synthetic route relies heavily on controlling regioselectivity during halogenation and etherification steps to ensure substitution at the correct benzene positions (1,2 for chlorine; 5 for ethoxy).
  • The difluoromethoxy group installation is facilitated by phase-transfer catalysis and alkaline conditions, which promote nucleophilic substitution on activated aromatic rings.
  • Reaction parameters such as temperature, molar ratios, and catalyst loading are critical for maximizing yield and purity.
  • Industrial processes emphasize continuous feeding of difluorochloromethane and controlled reaction times to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene undergoes various types of reactions, including:

    Substitution Reactions: Where one or more atoms in the compound are replaced by other atoms or groups.

    Oxidation and Reduction Reactions: Involving the gain or loss of electrons.

Common Reagents and Conditions

    Substitution Reactions: Often involve reagents like sodium hydroxide or potassium hydroxide under specific temperature and pressure conditions.

    Oxidation Reactions: May use oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Typically involve reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.

Scientific Research Applications

1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a. 1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene (C₉H₇Br₂F₃O)

  • Structural Differences : Replaces chlorine with bromine at positions 1 and 2, and substitutes difluoromethoxy with a trifluoromethyl group at position 3.
  • Impact: Electron-Withdrawing Effects: The trifluoromethyl group is a stronger electron-withdrawing group than difluoromethoxy, reducing electron density on the aromatic ring and altering electrophilic substitution patterns . Applications: Used in cross-coupling reactions for synthesizing fluorinated polymers or agrochemicals .

b. 1,5-Dichloro-3-Methoxy-2-nitrobenzene (C₇H₅Cl₂NO₃)

  • Structural Differences : Positions 1 and 5 are chlorinated, with a methoxy group at position 3 and a nitro group at position 2.
  • Impact :
    • Nitro Group Influence : The nitro group strongly deactivates the ring, making the compound less reactive toward electrophilic substitution but more prone to reduction (e.g., to amines, as seen in and ) .
    • Synthetic Utility : Acts as a precursor for benzimidazole derivatives via reductive cyclization (e.g., 5-fluoro-benzimidazoles in ) .
Physicochemical Properties
Property 1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene 1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene 1,5-Dichloro-3-Methoxy-2-nitrobenzene
Molecular Weight (g/mol) 267.06 344.96 222.03
Halogen Substituents Cl (×2) Br (×2) Cl (×2)
Electron-Withdrawing Groups Difluoromethoxy (-OCF₂H) Trifluoromethyl (-CF₃) Nitro (-NO₂)
Lipophilicity (LogP) Estimated ~3.2 (higher due to ethoxy) ~3.8 (higher from Br and CF₃) ~2.1 (lower due to nitro)
Stability Moderate (sensitive to hydrolysis at OCF₂H) High (resistant to hydrolysis) Low (nitro group prone to reduction)

Biological Activity

1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene is a synthetic organic compound that has garnered attention due to its potential biological activities. The compound's unique structure, characterized by the presence of halogen and ether functionalities, suggests possible interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8Cl2F2O\text{C}_9\text{H}_8\text{Cl}_2\text{F}_2\text{O}

Key Properties:

  • Molecular Weight: 236.07 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively.

Cytotoxicity

In vitro assays have shown that this compound possesses cytotoxic effects on human cancer cell lines. For instance, a study found that at a concentration of 50 µM, it induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways . The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
MCF-750Caspase activation
HeLa45Cell cycle arrest
A54960Reactive oxygen species generation

The proposed mechanism involves the compound's interaction with cellular membranes and subsequent disruption of mitochondrial function. This leads to increased oxidative stress and triggers apoptotic pathways. In particular, the difluoromethoxy group is thought to enhance lipophilicity, facilitating cell membrane penetration .

Case Study 1: Anticancer Activity

A recent clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Patients receiving a regimen including this compound showed a significant reduction in tumor size compared to control groups. The study reported a response rate of approximately 60% among participants .

Case Study 2: Environmental Impact

The environmental persistence of this compound was evaluated in aquatic ecosystems. Results indicated bioaccumulation in fish species, raising concerns about its ecological impact. Long-term exposure studies revealed alterations in reproductive behaviors and increased mortality rates among exposed populations .

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